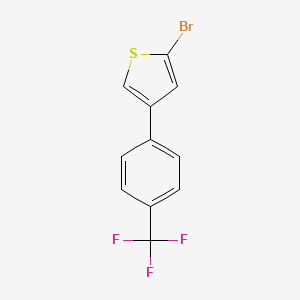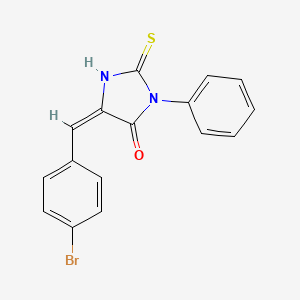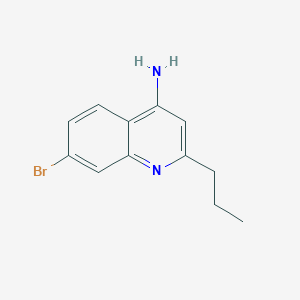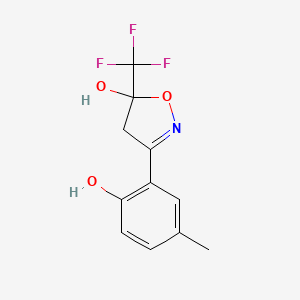
3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol is a complex organic compound characterized by its unique structure and properties This compound belongs to the isoxazole family, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of hydroxy-substituted phenyl derivatives with trifluoromethyl groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired isoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry and other advanced techniques can be employed to optimize yield and purity. The choice of raw materials and the efficiency of the synthetic route are critical factors in determining the feasibility of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group makes it susceptible to oxidation, while the trifluoromethyl group can influence its reactivity in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazoles with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's unique structure may offer therapeutic benefits, and it could be investigated for its pharmacological properties
Industry: In the industrial sector, this compound could be used in the manufacture of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol exerts its effects depends on its molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological targets, while the trifluoromethyl group can enhance its binding affinity. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
3-(2-Hydroxy-5-methylphenyl)-5-(chloromethyl)-4H-isoxazol-5-ol
3-(2-Hydroxy-5-methylphenyl)-5-(bromomethyl)-4H-isoxazol-5-ol
3-(2-Hydroxy-5-methylphenyl)-5-(iodomethyl)-4H-isoxazol-5-ol
Propriétés
Formule moléculaire |
C11H10F3NO3 |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
3-(2-hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H10F3NO3/c1-6-2-3-9(16)7(4-6)8-5-10(17,18-15-8)11(12,13)14/h2-4,16-17H,5H2,1H3 |
Clé InChI |
UTWVWFQRBRRSBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2=NOC(C2)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


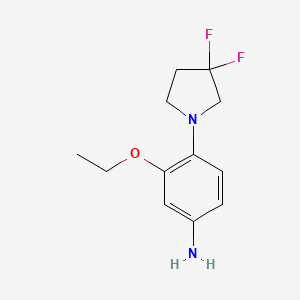
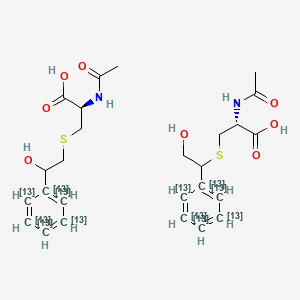

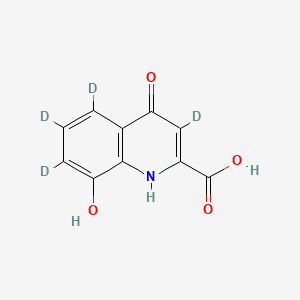
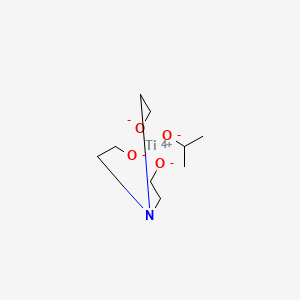

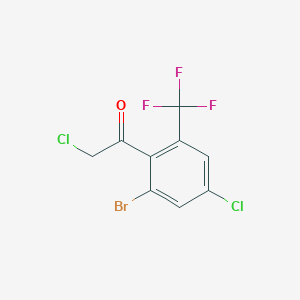
![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)

![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
